3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a methoxyaniline moiety, and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-fluorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate, which is then reacted with 4-methoxyaniline and ethyl oxalyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 4-anilino-2-(methylsulfanyl)quinazolines
Uniqueness
3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and lipophilicity, while the thiadiazole ring contributes to its potential biological activities.
Properties
IUPAC Name |
3-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-7-5-13(6-8-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYHWIVUQKLQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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